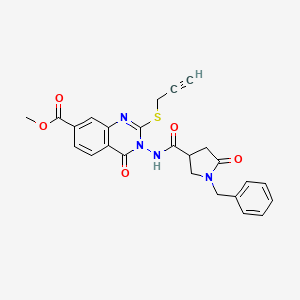

![molecular formula C21H21N3O3 B6477248 methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate CAS No. 2640818-13-7](/img/structure/B6477248.png)

methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate” is a compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate” is not available in the search results.科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate, focusing on six unique applications:

Anticancer Activity

Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate has shown potential as an anticancer agent. Its structure allows it to interact with various cellular pathways that are crucial for cancer cell proliferation and survival. Studies have indicated that derivatives of pyrazole, a core component of this compound, can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

This compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. The pyrazole moiety is known for its ability to disrupt bacterial cell walls and inhibit essential enzymes, thereby preventing bacterial growth and replication . This makes it particularly useful in combating antibiotic-resistant strains of bacteria.

Anti-inflammatory Effects

Research has demonstrated that methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes such as COX-2 . This makes it a potential therapeutic agent for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Activity

The compound also shows promise as an antioxidant. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage and aging . This antioxidant property is crucial for developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Antiviral Applications

Methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate has been studied for its antiviral properties. The pyrazole ring can interfere with viral replication processes, making it effective against a range of viruses . This application is particularly relevant in the context of emerging viral infections and the need for new antiviral drugs.

Antifungal Activity

Lastly, methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate has demonstrated antifungal activity. It can inhibit the growth of various fungal species by disrupting their cell membranes and interfering with essential metabolic processes. This makes it a valuable compound for developing new antifungal treatments.

Synthesis and therapeutic potential of imidazole containing compounds A brief review of the biological potential of indole derivatives Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols Synthesis, antileishmanial, antimalarial evaluation and molecular Synthesis and therapeutic potential of imidazole containing compounds : A brief review of the biological potential of indole derivatives : Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols : Synthesis, antileishmanial, antimalarial evaluation and molecular

未来方向

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it can be expected that future research will continue to explore the potential applications of pyrazole derivatives, including “methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate”.

作用机制

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to their diverse pharmacological effects .

Pharmacokinetics

Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.

Result of Action

Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities .

属性

IUPAC Name |

methyl 4-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-24-19(12-14-23-24)16-5-3-15(4-6-16)11-13-22-20(25)17-7-9-18(10-8-17)21(26)27-2/h3-10,12,14H,11,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWKGHKEEPJTBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B6477170.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B6477183.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B6477187.png)

![4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6477196.png)

![1-benzyl-N-{7-bromo-2-[(3-methylbut-2-en-1-yl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477203.png)

![3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6477209.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B6477231.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6477236.png)

![2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477237.png)

![1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B6477240.png)

![2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477254.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-phenylethanediamide](/img/structure/B6477263.png)